Vat-Cit-PAB-Monomethyl Dolastatin 10 is a novel compound designed as an antibody-drug conjugate (ADC) that exhibits significant antitumor activity. This compound utilizes Monomethyl Dolastatin 10, a potent inhibitor of tubulin, linked through the Vat-Cit-PAB linker. The molecular formula for Vat-Cit-PAB-Monomethyl Dolastatin 10 is , with a molecular weight of approximately 1176.53 g/mol. It has been developed for targeted cancer therapy, leveraging the cytotoxic properties of Monomethyl Dolastatin 10 while minimizing systemic toxicity associated with traditional chemotherapeutics .
Monomethyl Dolastatin 10 is derived from the marine mollusk Dolabella auricularia, known for producing various bioactive compounds. The classification of Vat-Cit-PAB-Monomethyl Dolastatin 10 falls under ADCs, specifically designed to deliver cytotoxic agents selectively to cancer cells while sparing normal tissues. This compound represents a significant advancement in targeted cancer therapies, combining the specificity of monoclonal antibodies with the potency of small-molecule drugs .
The synthesis of Vat-Cit-PAB-Monomethyl Dolastatin 10 involves several key steps:
The molecular structure of Vat-Cit-PAB-Monomethyl Dolastatin 10 is characterized by its complex peptide backbone, which includes several amino acid residues arranged in a specific sequence that contributes to its biological activity. The structural features include:
The detailed structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the identity and purity of the synthesized compound .
Vat-Cit-PAB-Monomethyl Dolastatin 10 participates in several chemical reactions essential for its functionality:
The mechanism of action for Vat-Cit-PAB-Monomethyl Dolastatin 10 involves:
Vat-Cit-PAB-Monomethyl Dolastatin 10 exhibits several notable physical and chemical properties:
Vat-Cit-PAB-Monomethyl Dolastatin 10 has promising applications in:
The marine-derived pentapeptide Dolastatin 10, isolated from the sea hare Dolabella auricularia, emerged as a revolutionary antimitotic agent in the 1980s due to its sub-nanomolar cytotoxicity. Despite its clinical failure as a standalone chemotherapeutic agent due to systemic toxicity and narrow therapeutic windows, Dolastatin 10 became the structural blueprint for synthetic auristatins—potent tubulin polymerization inhibitors. The pivotal modification involved N-terminal monomethylation, yielding Monomethyl Dolastatin 10 (Monomethylauristatin D, MMAD; CAS 1415329-13-3). This derivative retained potent cytotoxicity while serving as an optimal payload for antibody-drug conjugates (ADCs). Its mechanism involves binding to the vinca domain of tubulin, disrupting microtubule assembly, and inducing G2/M phase arrest [3] [4] [9].
Structural refinements focused on subunit modifications to enhance bioavailability and conjugation efficiency. For instance, azide-functionalized derivatives at the P4 subunit (dolaproine analogue) demonstrated retained or improved cytotoxicity, while serving as chemical handles for linker attachment. Analogues like Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) further optimized solubility and plasma stability, broadening ADC applicability [3] [9].
Table 1: Evolution of Key Dolastatin 10-Derived Payloads
| Payload | Structural Modification | Molecular Target | ADC Utilization |
|---|---|---|---|
| Dolastatin 10 | Natural pentapeptide | Tubulin polymerization | Limited (high toxicity) |
| Monomethyl Dolastatin 10 (MMAD) | N-terminal monomethylation | Tubulin polymerization | Brentuximab vedotin analogues |
| MMAE | P5 phenylalanine-O-methyl ester | Tubulin polymerization | Adcetris® (brentuximab vedotin) |
| MMAF | C-terminal phenylalanine | Tubulin polymerization | Depatuxizumab mafodotin |
Antibody-drug conjugates represent a paradigm shift in oncology by merging the precision of monoclonal antibodies with the potency of cytotoxic payloads. These three-component biologics comprise:
Vat-Cit-PAB-Monomethyl Dolastatin 10 exemplifies this architecture. Its incorporation into ADCs leverages antigen-mediated endocytosis, where the conjugate traffics to lysosomes. Here, linker cleavage releases Monomethyl Dolastatin 10, inducing apoptosis. Compared to conventional chemotherapy, ADCs minimize off-target effects by confining payload release to antigen-positive cells. Over 80 ADCs are currently in clinical trials, with payloads like auristatins dominating due to their predictable pharmacokinetics and sub-nanomolar potency [3] [5] [8].
The Vat-Cit-PAB linker (valine-citrulline-para-aminobenzyloxycarbonyl) is a proteolytically cleavable tether critical for ADC efficacy. Its design addresses two conflicting requirements: circulatory stability and tumor-specific payload release. The linker incorporates three functional segments:
Table 2: Comparative Protease Specificity of Dipeptide Linkers
| Linker Chemistry | Primary Cleavage Enzyme | Plasma Stability (Half-Life) | Tumor-Specificity |
|---|---|---|---|
| Valine-Citrulline (Vat-Cit) | Cathepsin B, Cathepsin L/K | >7 days | Moderate |
| Cyclobutane-Citrulline (cBu-Cit) | Cathepsin B | >7 days | High |
| Valine-Alanine (Val-Ala) | Cathepsin B | >7 days | Moderate |
Advancements in linker technology focus on enhancing tumor selectivity. Traditional Val-Cit linkers exhibit broad cathepsin susceptibility, risking off-target payload release. In contrast, cyclobutane-dicarboxamide-citrulline (cBu-Cit) linkers demonstrate superior cathepsin B specificity. In vitro, cBu-Cit-conjugated ADCs show >75% payload release inhibition with cathepsin B inhibitors versus <15% for Val-Cit linkers with single-protease inhibitors, minimizing normal tissue toxicity [2] [10].
The integration of Vat-Cit-PAB with Monomethyl Dolastatin 10 exemplifies rational ADC design:
This synergy positions Vat-Cit-PAB-Monomethyl Dolastatin 10 as a cornerstone payload-linker system in next-generation ADCs, balancing precision and potency in targeted anticancer therapy [1] [3].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6